molecular formula C9H11N4O3+ B11708852 3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium

3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium

Cat. No.: B11708852
M. Wt: 223.21 g/mol
InChI Key: ACJYTVFQGQXDTM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM involves several steps. One common method includes the reaction of nicotinamide with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11N4O3+

Molecular Weight

223.21 g/mol

IUPAC Name

1-[2-(carbamoylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C9H10N4O3/c10-8(15)6-2-1-3-13(4-6)5-7(14)12-9(11)16/h1-4H,5H2,(H4-,10,11,12,14,15,16)/p+1

InChI Key

ACJYTVFQGQXDTM-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)NC(=O)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.